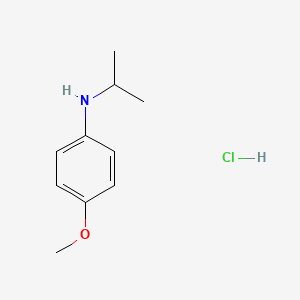
4-methoxy-N-(propan-2-yl)aniline hydrochloride
Overview
Description
4-methoxy-N-(propan-2-yl)aniline hydrochloride is a chemical compound that is widely used in scientific research. It is also known as para-methoxydiisopropylaniline hydrochloride or 4-MeO-DIPT HCl. This compound belongs to the class of phenethylamines, which are known to have psychoactive effects. However,
Scientific Research Applications
Synthesis and Characterization
Optimization in Kinase Inhibitors : An analog with a 2,4-dichloro-5-methoxy-substituted aniline was found to enhance inhibition of both Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Novel Antimicrobial Agents : 4-Methoxy-N-(propan-2-yl)aniline hydrochloride derivatives demonstrated significant antimicrobial activity in certain studies, highlighting its potential as a basis for developing new antimicrobial agents (Habib et al., 2013).
Molecular Structure and Dynamics : The compound's molecular structure and dynamics have been explored, including vibrational analysis and molecular geometry calculations using density functional methods (Subi et al., 2022).
Applications in Materials Science
Conducting Polymers : 4-Methoxy-N-(propan-2-yl)aniline hydrochloride derivatives have been used in the synthesis of novel conducting polymers, with applications in electrochromics and nonlinear optics (Li et al., 2017).
Fluorescence and Photophysical Studies : Studies on fluorescence quenching by aniline derivatives have provided insights into conformational changes in molecular structures, which are crucial for understanding photophysical behaviors (Geethanjali et al., 2015).
Layered Double Hydroxides (LDHs) : The compound has been incorporated into LDHs, with studies focusing on the polymerization of aniline derivatives in LDH interlamellar spaces. This research is significant for the development of new materials with unique electrochemical properties (Moujahid et al., 2005).
Other Applications
Environmental Applications : The compound has been studied in the context of Fenton-like oxidation processes for the treatment of wastewater containing toxic methoxyanilines, showcasing its relevance in environmental remediation (Chaturvedi & Katoch, 2020).
Catalysis : Research on the alkylation of aniline with methanol has provided insights into the catalysis processes and the formation of surface species on zeolites, expanding understanding of catalytic mechanisms (Ivanova et al., 2001).
properties
IUPAC Name |
4-methoxy-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)11-9-4-6-10(12-3)7-5-9;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHSROVDQOBKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(propan-2-yl)aniline hydrochloride | |
CAS RN |
1240529-20-7 | |
| Record name | 4-methoxy-N-(propan-2-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




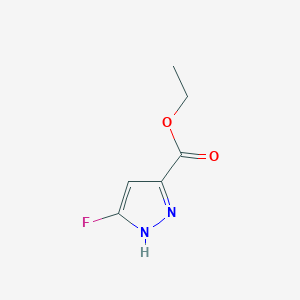
![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
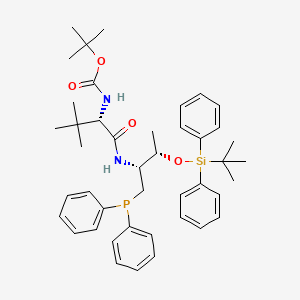



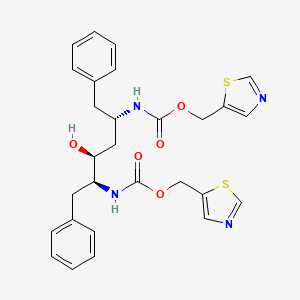
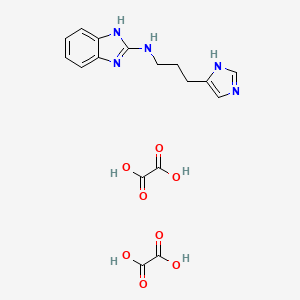
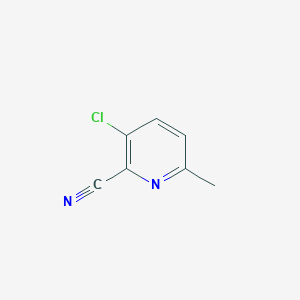



![6-(Chloromethyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1425219.png)